molecular formula C21H33NaO5S B15143226 20beta-Dihydro Pregnenolone 3-sulfate-d5 (sodium)

20beta-Dihydro Pregnenolone 3-sulfate-d5 (sodium)

Cat. No.: B15143226
M. Wt: 425.6 g/mol
InChI Key: JLKPXOMJAHGBHE-ZFXWVXHRSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

ADL-5859 hydrochloride is synthesized through a series of chemical reactions involving the formation of a spiro compound. The key steps include the reaction of a benzamide derivative with a chromene-piperidine compound under specific conditions to form the desired product .

Industrial Production Methods

The industrial production of ADL-5859 hydrochloride involves the optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

ADL-5859 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of ADL-5859 hydrochloride, which can have different pharmacological properties .

Scientific Research Applications

ADL-5859 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

ADL-5859 hydrochloride exerts its effects by selectively activating the delta opioid receptor. This receptor is involved in the modulation of pain signals in the nervous system. By binding to this receptor, ADL-5859 hydrochloride can reduce the perception of pain without causing the side effects associated with activation of other opioid receptors such as the mu and kappa receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ADL-5859 hydrochloride is unique due to its high selectivity for the delta opioid receptor and its oral bioavailability. This makes it a promising candidate for the development of new pain management therapies with fewer side effects compared to traditional opioids .

Properties

Molecular Formula

C21H33NaO5S

Molecular Weight

425.6 g/mol

IUPAC Name

sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-10,13-dimethyl-17-[(1R)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t13-,15+,16+,17-,18+,19+,20+,21-;/m1./s1/i1D3,13D,17D;

InChI Key

JLKPXOMJAHGBHE-ZFXWVXHRSA-M

Isomeric SMILES

[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C)[C@@]([2H])(C([2H])([2H])[2H])O.[Na+]

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+]

Origin of Product

United States

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